ethyl [(1,3-benzothiazol-2-yl)carbamoyl]formate
Overview
Description
Ethyl [(1,3-benzothiazol-2-yl)carbamoyl]formate is a chemical compound that belongs to the benzothiazole family Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring
Mechanism of Action
Target of Action
Ethyl (2-Benzothiazolyl)Oxamate, also known as ethyl (1,3-benzothiazol-2-ylamino)(oxo)acetate or ethyl 2-(1,3-benzothiazol-2-ylamino)-2-oxoacetate, primarily targets lactate dehydrogenase A (LDHA) . LDHA is an enzyme that catalyzes the conversion of pyruvate into lactate, a process that is crucial in the metabolism of cancer cells .
Mode of Action
Ethyl (2-Benzothiazolyl)Oxamate acts as a direct inhibitor of LDHA . By inhibiting LDHA, it disrupts the conversion of pyruvate into lactate, thereby affecting the glycolysis pathway . This disruption can lead to a decrease in lactate production, which is often elevated in tumor cells .
Biochemical Pathways
The primary biochemical pathway affected by Ethyl (2-Benzothiazolyl)Oxamate is glycolysis . By inhibiting LDHA, it disrupts the final step of glycolysis where pyruvate is converted into lactate . This disruption can lead to a decrease in lactate production, which is often elevated in tumor cells .
Pharmacokinetics
It is known that the compound has a high safe dose and can inhibit tumor growth . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of LDHA by Ethyl (2-Benzothiazolyl)Oxamate leads to a decrease in lactate production . This can result in a reduction in tumor growth, as lactate is a key metabolite that supports the growth and survival of cancer cells . In addition, it has been found to enhance the efficacy of other treatments, such as pembrolizumab, in non-small cell lung cancer (NSCLC) models .
Biochemical Analysis
Biochemical Properties
Ethyl (2-Benzothiazolyl)Oxamate is structurally similar to oxamate, a known inhibitor of the enzyme lactate dehydrogenase . This suggests that Ethyl (2-Benzothiazolyl)Oxamate may interact with similar enzymes and proteins within biochemical reactions .
Cellular Effects
Studies have shown that oxamate, a compound similar to Ethyl (2-Benzothiazolyl)Oxamate, can significantly delay tumor growth in non-small cell lung cancer (NSCLC) cells . It is possible that Ethyl (2-Benzothiazolyl)Oxamate may have similar effects on various types of cells and cellular processes .
Molecular Mechanism
The molecular mechanism of Ethyl (2-Benzothiazolyl)Oxamate may involve inhibiting the enzyme lactate dehydrogenase, thereby disrupting the conversion process of pyruvate to lactate . This could potentially lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
While specific studies on Ethyl (2-Benzothiazolyl)Oxamate are limited, research on similar compounds like oxamate have shown that they can significantly delay tumor growth over time in laboratory settings .
Dosage Effects in Animal Models
In animal models, the effects of similar compounds like oxamate have been observed to vary with different dosages . High doses of oxamate have been found to inhibit tumor growth effectively in NSCLC humanized mouse models .
Metabolic Pathways
Ethyl (2-Benzothiazolyl)Oxamate may be involved in metabolic pathways related to lactate production and the citric acid cycle, given its structural similarity to oxamate .
Transport and Distribution
Oxamate, a similar compound, is known to be transported into mitochondria .
Subcellular Localization
Given its similarity to oxamate, it may be localized in the mitochondria where it could potentially exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(1,3-benzothiazol-2-yl)carbamoyl]formate typically involves the reaction of 2-aminobenzenethiol with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring . The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives, including this compound, often involve large-scale batch reactions. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl [(1,3-benzothiazol-2-yl)carbamoyl]formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
Ethyl [(1,3-benzothiazol-2-yl)carbamoyl]formate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzothiazole derivatives.
Medicine: Benzothiazole derivatives are investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Comparison with Similar Compounds
Ethyl [(1,3-benzothiazol-2-yl)carbamoyl]formate can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its use in the synthesis of various pharmaceuticals.
Benzothiazole-2-thiol: Used in the production of rubber accelerators and other industrial chemicals.
Benzothiazole-2-carboxylic acid: Investigated for its potential as an anticancer agent.
These compounds share the benzothiazole core structure but differ in their functional groups and specific applications. This compound is unique due to its specific ester and carbamoyl functionalities, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-(1,3-benzothiazol-2-ylamino)-2-oxoacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-2-16-10(15)9(14)13-11-12-7-5-3-4-6-8(7)17-11/h3-6H,2H2,1H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWLWTCFGLPVHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NC2=CC=CC=C2S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365662 | |
Record name | STK848494 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67568-53-0 | |
Record name | STK848494 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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